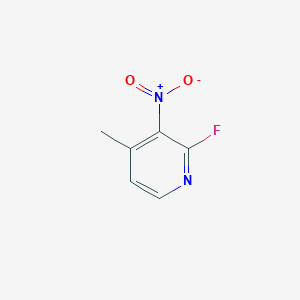

2-Fluoro-3-nitro-4-picoline

Vue d'ensemble

Description

2-Fluoro-3-nitro-4-picoline is an organic compound with the chemical formula C6H5FN2O2 It is a derivative of picoline, a methyl-substituted pyridine, and features both a fluorine atom and a nitro group attached to the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-nitro-4-picoline typically involves the nitration of 2-fluoro-4-methylpyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to maximize yield and purity. The product is then purified using techniques such as recrystallization or distillation.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often leading to the formation of corresponding pyridine N-oxides.

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The fluorine atom in this compound can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: 2-Fluoro-3-amino-4-picoline.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Development

2-Fluoro-3-nitro-4-picoline has been studied for its potential as a bioactive molecule in drug discovery. Its derivatives have shown promise in targeting specific receptors involved in various diseases.

- Case Study : Research on analogs of 2-fluoro-3-(substituted phenyl)deschloroepibatidine demonstrated that certain derivatives exhibit high binding affinity to neuronal nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission and pain modulation. For instance, the compound 2-fluoro-3-(4-nitro-phenyl)deschloroepibatidine was identified as a potent antagonist at the alpha4beta2 nAChR subtype, showing significant potential for analgesic applications .

Agrochemical Applications

The compound is also being explored in the agrochemical sector, particularly as an intermediate for synthesizing insecticides and herbicides.

- Case Study : Trifluoromethylpyridine derivatives, including those related to this compound, have been utilized in developing novel crop protection products. These compounds are effective against various pests due to their unique physicochemical properties imparted by the fluorine atom .

Data Table: Comparative Applications of this compound

Mécanisme D'action

The mechanism of action of 2-Fluoro-3-nitro-4-picoline and its derivatives depends on the specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the fluorine atom and nitro group can influence the compound’s binding affinity and specificity for its targets.

Comparaison Avec Des Composés Similaires

- 2-Fluoro-4-methylpyridine

- 3-Nitro-4-picoline

- 2-Fluoro-3-amino-4-picoline

Comparison: 2-Fluoro-3-nitro-4-picoline is unique due to the simultaneous presence of both a fluorine atom and a nitro group on the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs. For instance, 2-Fluoro-4-methylpyridine lacks the nitro group, which significantly alters its chemical behavior and applications. Similarly, 3-Nitro-4-picoline does not have the fluorine atom, affecting its reactivity in nucleophilic substitution reactions.

Activité Biologique

2-Fluoro-3-nitro-4-picoline is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of both a fluorine atom and a nitro group on the pyridine ring, which influences its chemical reactivity and biological properties. This article reviews the current understanding of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

This compound can be synthesized through various methods, including nitration of 2-amino-4-picoline. The synthetic pathway typically involves the use of nitric acid in a concentrated sulfuric acid medium, yielding a mixture that can be purified through column chromatography. The compound's unique structure allows it to serve as an intermediate in the synthesis of more complex organic molecules, particularly in drug development and agrochemical applications .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit promising antimicrobial activities. Various studies have evaluated its effectiveness against different bacterial strains, showing varying degrees of inhibition. For instance, certain derivatives demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL .

Anticancer Activity

The anticancer potential of this compound has been a focal point in several studies. One notable study involved testing various analogs against cancer cell lines, including renal cancer (UO31) and breast cancer (MCF-7). The results indicated that specific derivatives exhibited substantial growth inhibition, with some compounds achieving over 60% inhibition at concentrations around 10 μM. Notably, compounds with specific substituents at the C-4 position showed enhanced activity, suggesting that structural modifications can significantly impact efficacy .

| Compound | Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|---|

| Compound 13 | UO31 | 70.12 | 8.99 |

| Compound 21 | MCF-7 | 71.42 | 8.26 |

The mechanism by which this compound exerts its biological effects remains under investigation. Preliminary studies suggest that it may act through multiple pathways, including apoptosis induction and cell cycle arrest in cancer cells. For example, one study highlighted that certain derivatives could induce S-phase arrest in HepG2 cells, leading to increased apoptosis rates . However, further research is needed to elucidate the precise biochemical pathways involved.

Case Studies

Several case studies have illustrated the biological activity of this compound:

- Anticancer Efficacy : A comprehensive screening using the NCI 60 cancer cell line panel revealed that specific analogs of this compound exhibited selective inhibitory effects against renal and breast cancer cell lines. Compounds were found to have better selectivity and potency compared to existing chemotherapeutics like Sunitinib .

- Antimicrobial Testing : In vitro assays demonstrated that certain derivatives could inhibit M. tuberculosis effectively, suggesting their potential as leads for developing new antitubercular agents .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The nitro group at position 3 strongly activates the ring for substitution, while the fluorine at position 2 acts as a poor leaving group. Key reactions include:

-

Nitro group replacement : Under basic conditions, the nitro group can be displaced by nucleophiles such as amines or alkoxides. For example, reaction with methoxide yields 3-methoxy derivatives.

-

Fluorine substitution : Harsh conditions (e.g., high-temperature reactions with strong nucleophiles like Grignard reagents) may replace fluorine, though yields are typically low due to fluorine’s inertness .

Table 1: NAS Reaction Examples

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitro displacement | KOH/MeOH, 80°C | 3-Methoxy-2-fluoro-4-picoline | 65% | |

| Fluorine displacement | RMgX, THF, reflux | 2-Alkyl-3-nitro-4-picoline | 20–30% |

Reduction Reactions

The nitro group is readily reduced to an amine, enabling further functionalization:

-

Catalytic hydrogenation : Using H₂/Pd-C or Raney nickel under 40 psi hydrogen pressure yields 3-amino-2-fluoro-4-picoline with >85% efficiency .

-

Selective reduction : Zn/HCl selectively reduces the nitro group without affecting the fluorine or methyl substituents .

Table 2: Reduction Conditions and Outcomes

| Reducing Agent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| H₂, Raney Ni | Methanol | 25°C | 3-Amino-2-fluoro-4-picoline | 90% |

| Zn, HCl | Ethanol | 60°C | 3-Amino-2-fluoro-4-picoline | 81% |

Electrophilic Substitution

The methyl group at position 4 undergoes directed substitution:

-

Nitration : Further nitration at position 5 occurs under mixed acid (HNO₃/H₂SO₄) at 50°C, forming 2-fluoro-3,5-dinitro-4-picoline .

-

Sulfonation : Concentrated H₂SO₄ introduces a sulfonic acid group at position 5.

Cyclization Reactions

The amine derived from nitro reduction participates in heterocycle formation:

-

Imidazole synthesis : Reaction with chloroacetone forms 2-fluoro-4-picolylimidazole.

-

Quinoxaline derivatives : Condensation with glyoxal yields fused bicyclic structures .

Table 3: Cyclization Examples

| Cyclization Partner | Conditions | Product | Yield |

|---|---|---|---|

| Chloroacetone | K₂CO₃, DMF | 2-Fluoro-4-picolylimidazole | 75% |

| Glyoxal | HCl, reflux | 2-Fluoroquinoxaline | 68% |

Cross-Coupling Reactions

The methyl group facilitates C–C bond formation:

-

Suzuki coupling : Using Pd catalysts, the methyl group couples with aryl boronic acids to form biaryl derivatives .

-

Heck reaction : Alkenes are introduced at position 4 under palladium catalysis .

Functional Group Transformations

-

Nitro to amide : Treatment with Ac₂O/H₂SO₄ converts the nitro group to an acetamide.

-

Methyl oxidation : KMnO₄ oxidizes the methyl group to a carboxylic acid under acidic conditions .

Mechanistic Insights

Propriétés

IUPAC Name |

2-fluoro-4-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c1-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHFWLUBEJKXLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60496864 | |

| Record name | 2-Fluoro-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19346-43-1 | |

| Record name | 2-Fluoro-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19346-43-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.